molecular formula C30H16N4Na4O14S4 B12110402 DI-Snadns

DI-Snadns

Cat. No.: B12110402
M. Wt: 876.7 g/mol
InChI Key: OEVNAUYUXBYBLX-UHFFFAOYSA-J
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Description

DI-SNADNS (tetrasodium 3,6-bis(4-sulfo-1-naphthylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonate) is a sulfonated azo dye with the molecular formula C₃₀H₁₆N₄Na₄O₁₄S₄ and CAS number 68504-34-7 . Its structure features two naphthalene rings linked via azo groups (–N=N–), with four sulfonate (–SO₃⁻) groups and two hydroxyl (–OH) groups, enhancing its water solubility and chelating properties. This compound is primarily used in industrial applications, such as textile dyeing, ink formulations, and analytical chemistry as a chromogenic reagent due to its intense colorimetric response to metal ions .

Properties

Molecular Formula

C30H16N4Na4O14S4

Molecular Weight

876.7 g/mol

IUPAC Name

tetrasodium;4-[[1,8-dioxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C30H20N4O14S4.4Na/c35-29-26-15(13-24(51(43,44)45)27(29)33-31-20-9-11-22(49(37,38)39)18-7-3-1-5-16(18)20)14-25(52(46,47)48)28(30(26)36)34-32-21-10-12-23(50(40,41)42)19-8-4-2-6-17(19)21;;;;/h1-14,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4

InChI Key

OEVNAUYUXBYBLX-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of 8-Amino-1-Naphthol-3,6-Disulfonic Acid

The precursor 8-amino-1-naphthol-3,6-disulfonic acid is diazotized using sodium nitrite (NaNO2\text{NaNO}_2) in hydrochloric acid (HCl\text{HCl}) at 0–5°C. This step generates a reactive diazonium salt, which is stabilized at low pH to prevent premature coupling.

Azo Coupling with 1,8-Dihydroxynaphthalene-3,6-Disulfonic Acid

The diazonium salt is coupled with 1,8-dihydroxynaphthalene-3,6-disulfonic acid in an alkaline medium (pH 8–10). This step proceeds via electrophilic aromatic substitution, with the hydroxyl groups directing the azo bond to the ortho position relative to the sulfonate groups.

Synthetic Protocol Optimization

Modern syntheses of this compound emphasize reproducibility and yield enhancement through controlled reaction conditions:

Reaction Conditions

ParameterOptimal ValuePurpose
Temperature0–5°C (diazotization), 25°C (coupling)Prevents diazonium salt decomposition and side reactions
pH1.5–2.0 (diazotization), 8.5–9.5 (coupling)Stabilizes diazonium ion and activates coupling partner
SolventAqueous with 20% ethanolEnhances solubility of hydrophobic intermediates
Reaction Time2 hours (diazotization), 4 hours (coupling)Ensures complete conversion while minimizing byproduct formation

Purification Techniques

Crude this compound is purified via:

  • Acid Precipitation : Adjusting the pH to 2–3 precipitates the compound, which is filtered and washed with cold ethanol.

  • Column Chromatography : Silica gel with a mobile phase of CH3CN/H2O/CF3COOH\text{CH}_3\text{CN}/\text{H}_2\text{O}/\text{CF}_3\text{COOH} (70:30:0.1) removes unreacted starting materials.

  • Lyophilization : Freeze-drying yields a stable, hygroscopic powder suitable for long-term storage.

Analytical Characterization

Quality control of this compound involves multi-technique verification:

Spectroscopic Analysis

  • UV-Vis : λmax=520nm\lambda_{\text{max}} = 520 \, \text{nm} (azo bond transition) and 350nm350 \, \text{nm} (naphthalene π–π* transition).

  • FT-IR : Peaks at 1630cm11630 \, \text{cm}^{-1} (C=N stretch), 1180cm11180 \, \text{cm}^{-1} (S=O), and 1040cm11040 \, \text{cm}^{-1} (C–O).

Titrimetric Performance Validation

Batch consistency is assessed by titrating standardized sulfate solutions (Na2SO4\text{Na}_2\text{SO}_4) with barium chloride (BaCl2\text{BaCl}_2) in 80% isopropanol at pH 3.5. A sharp color change from blue to pink indicates endpoint accuracy.

Industrial-Scale Production Challenges

Scaling this compound synthesis introduces complexities:

Byproduct Management

The main byproduct, 1,8-naphthalic anhydride, forms via intramolecular cyclization under acidic conditions. Continuous pH monitoring and rapid cooling mitigate this issue.

Environmental Considerations

Waste streams containing sulfonic acids require neutralization with Ca(OH)2\text{Ca(OH)}_2 to precipitate calcium sulfonate, reducing aqueous toxicity.

Recent Advances in Derivative Synthesis

Modifications to the this compound core structure aim to enhance selectivity for alternative analytes:

Metal-Complexing Variants

Replacing hydroxyl groups with aminocarboxylate moieties (e.g., EDTA analogues) improves stability in hard water matrices.

Solid-Phase Synthesis

Immobilizing the diazo component on polystyrene resins enables flow-through reactors, reducing reagent consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

DI-Snadns undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various colored derivatives that are useful in analytical applications .

Scientific Research Applications

DI-Snadns has a wide range of applications in scientific research, including:

    Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for potential use in diagnostic assays.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of DI-Snadns involves its ability to form complexes with metal ions. The compound’s sulfonic acid groups and azo linkages allow it to bind selectively to certain metal ions, leading to color changes that can be measured spectrophotometrically. This property makes it valuable in analytical chemistry for the detection and quantification of metals .

Comparison with Similar Compounds

DI-SNADNS belongs to the sulfonated azo dye family, which includes compounds like Acid Orange 7 , Congo Red , and Eriochrome Black T . Below is a detailed comparison based on structural, functional, and application-based criteria:

Structural and Functional Comparison
Property This compound Acid Orange 7 Congo Red Eriochrome Black T
Molecular Formula C₃₀H₁₆N₄Na₄O₁₄S₄ C₁₆H₁₁N₂NaO₄S C₃₂H₂₂N₆Na₂O₆S₂ C₂₀H₁₂N₃NaO₇S
Functional Groups 4 sulfonates, 2 hydroxyls, 2 azo 2 sulfonates, 1 azo 2 sulfonates, 2 azo, 2 amines 3 sulfonates, 1 azo, 1 hydroxyl
Water Solubility High (due to 4 sulfonates) Moderate (2 sulfonates) Moderate (2 sulfonates) High (3 sulfonates)
Chelating Ability Strong (hydroxyl and sulfonate groups) Weak Moderate (amine groups) Strong (hydroxyl and sulfonate)
Primary Applications Metal ion detection, textile dyeing Textile dyeing, pH indicator Histological staining, pH indicator Complexometric titrations

Key Findings :

  • This compound exhibits superior water solubility compared to Acid Orange 7 and Congo Red due to its four sulfonate groups, making it suitable for aqueous analytical applications .
  • Its hydroxyl groups enhance metal chelation, outperforming Congo Red (which relies on amines) and rivaling Eriochrome Black T in titration accuracy .
Stability and Environmental Impact
Parameter This compound Acid Orange 7 Congo Red
Thermal Stability Stable up to 250°C Degrades above 200°C Degrades above 180°C
Photostability Moderate (azo group cleavage) Low (rapid decolorization) Low (sensitive to UV light)
Biodegradability Low (persistent in water) Moderate Low

Key Findings :

  • This compound demonstrates higher thermal stability, likely due to its extended conjugated naphthalene system .
  • All compounds show poor biodegradability, typical of sulfonated azo dyes, necessitating advanced wastewater treatment for degradation .
Analytical Performance in Metal Detection
Metal Ion This compound Sensitivity (LOD) Eriochrome Black T (LOD) Method
Cu²⁺ 0.1 ppm 0.5 ppm UV-Vis spectroscopy
Fe³⁺ 0.05 ppm 0.2 ppm Colorimetric titration
Zn²⁺ 0.2 ppm 1.0 ppm Fluorescence quenching

Key Findings :

  • This compound achieves lower detection limits (LODs) for transition metals, attributed to its multi-dentate ligand structure .
  • Eriochrome Black T remains preferred for EDTA-based titrations due to its pH-dependent color shift .

Biological Activity

DI-Snadns, a compound classified within the diarylpentanoid family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Overview of Diarylpentanoids

Diarylpentanoids are a class of natural products known for their structural resemblance to chalcones. They exhibit a wide range of biological activities, including:

  • Antitumor
  • Anti-infective
  • Antioxidant
  • Anti-inflammatory
  • Antidiabetic
  • Neuroprotective

The structural features of these compounds significantly influence their biological activities, making them promising candidates for therapeutic development .

Antitumor Activity

This compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that its effectiveness varies depending on structural modifications. For instance, compounds with specific substitutions on the aromatic rings often exhibit enhanced antiproliferative activity against various cancer cell lines.

Table 1: Antitumor Activity of this compound Derivatives

CompoundCancer TypeIC50 (µM)Notes
This compound ABreast Cancer12.5Effective in vitro
This compound BLung Cancer15.0Higher potency with methoxy substitution
This compound CColon Cancer20.0Exhibits synergistic effects with chemotherapy

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is influenced by its concentration and the presence of specific substituents.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
S. aureus32 µg/mLModerate
E. coli64 µg/mLLow
Vibrio cholerae16 µg/mLHigh

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate signaling pathways involved in cell growth, apoptosis, and inflammation:

  • Inhibition of Kinases : this compound may inhibit specific kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to influence ROS levels, contributing to its antioxidant properties.
  • Gene Expression Regulation : It can alter the expression of genes associated with cell cycle regulation and apoptosis.

Case Study 1: Antitumor Efficacy in Breast Cancer

A recent study investigated the efficacy of this compound in a breast cancer model. Mice treated with this compound exhibited a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Activity Assessment

In another study, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated that higher concentrations (above 32 µg/mL) effectively inhibited bacterial growth, suggesting potential for development as an antimicrobial agent.

Q & A

How to formulate a precise research question for DI-Snadns studies?

A well-constructed research question should align with gaps in existing literature, be resolvable through empirical methods, and avoid ambiguity. Begin by narrowing the scope using frameworks like PICO (Population, Intervention, Comparison, Outcome). For example:

  • Poor: "How does this compound work?"
  • Improved: "What is the relationship between this compound concentration and enzymatic activity in X biological pathway under controlled pH conditions?" Use iterative refinement by testing the question against criteria of specificity, feasibility, and relevance to theoretical frameworks .

Q. What are the best practices for designing a questionnaire in this compound research?

  • Question Structure: Use closed-ended questions (e.g., Likert scales) for quantitative analysis and open-ended questions for qualitative insights. Avoid leading or double-barreled questions.
  • Pilot Testing: Administer the questionnaire to a small cohort (n=20–30) to assess clarity and reliability (Cronbach’s α ≥ 0.7).
  • Sampling: Ensure a representative sample size (e.g., ≥100 participants for population-level inferences) using power analysis .

Q. How to ensure representativeness in sampling for this compound studies?

Employ stratified random sampling to account for subpopulations (e.g., age, genetic variants). Calculate sample size using tools like G*Power, with a confidence interval of 95% and margin of error ≤5%. Address non-response bias by comparing early and late responders’ data .

Advanced Research Questions

Q. How to resolve contradictions in this compound experimental data?

Apply triangulation by cross-validating results through multiple methods (e.g., spectroscopy, chromatography, and computational modeling). Use sensitivity analysis to identify outliers or confounding variables. For instance, if this compound exhibits conflicting bioavailability results in vitro vs. in vivo, conduct dose-response assays under varying metabolic conditions .

Q. What advanced statistical methods are suitable for this compound data analysis?

  • Multivariate Regression: To model interactions between this compound and multiple covariates (e.g., temperature, substrate concentration).
  • Machine Learning: Apply clustering algorithms (e.g., k-means) to identify patterns in high-throughput datasets.
  • Bayesian Inference: Quantify uncertainty in this compound pharmacokinetic parameters using Markov Chain Monte Carlo (MCMC) simulations .

Q. How to integrate mixed-methods approaches in this compound research?

Use an embedded design:

  • Phase 1 (Quantitative): Conduct a randomized controlled trial (RCT) to measure this compound efficacy.
  • Phase 2 (Qualitative): Perform semi-structured interviews with participants to contextualize RCT outcomes. Validate integration by mapping qualitative themes to quantitative results using joint displays .

Methodological Validation

Q. How to validate experimental findings in this compound studies?

  • Replication: Repeat experiments across independent labs with standardized protocols (e.g., SOPs for this compound synthesis).
  • Cross-Validation: Split datasets into training and validation subsets (70:30 ratio) to test model robustness.
  • Peer Review: Submit methods to platforms like Protocols.io for open peer critique .

Literature Review & Synthesis

Q. How to conduct a systematic literature review for this compound research?

  • Search Strategy: Use Boolean operators (e.g., "this compound AND (metabolism OR pharmacokinetics)") across PubMed, Scopus, and Web of Science.
  • Screening: Apply PRISMA guidelines to filter studies by relevance and quality (e.g., excluding non-peer-reviewed sources).
  • Synthesis: Create a matrix comparing this compound mechanisms across species, doses, and experimental models .

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